molecular formula C10H11BrF2O B6335171 1-Bromo-4-butoxy-2,5-difluorobenzene CAS No. 1235548-06-7

1-Bromo-4-butoxy-2,5-difluorobenzene

Cat. No.: B6335171
CAS No.: 1235548-06-7
M. Wt: 265.09 g/mol
InChI Key: YWYIEDHGKFYEOK-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2,5-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, butoxy, and difluoro groups. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-butoxy-2,5-difluorobenzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its target through a free radical reaction . This process involves the loss of a hydrogen atom from the benzylic position, forming a benzylic radical . This radical can then react with other molecules, leading to various downstream effects .

Biochemical Pathways

The compound’s ability to form benzylic radicals suggests that it may influence pathways involvingfree radical reactions . These reactions can lead to various downstream effects, including the formation of new chemical bonds and the initiation of polymerization reactions .

Pharmacokinetics

The compound’smolecular weight of 265.1 suggests that it may have good bioavailability, as compounds with molecular weights below 500 are generally well-absorbed .

Result of Action

The primary result of this compound’s action is the formation of benzylic radicals . These radicals can react with other molecules, leading to the formation of new chemical bonds . This can result in various molecular and cellular effects, depending on the specific molecules involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by the presence of other reactive species in the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .

Properties

IUPAC Name

1-bromo-4-butoxy-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYIEDHGKFYEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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